tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
“tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2367002-73-9 . It has a molecular weight of 312.84 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H24N2O2.ClH/c1-11-5-7-12 (8-6-11)13-9-17-10-14 (13)18-15 (19)20-16 (2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3, (H,18,19);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
The research on tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a compound structurally similar to tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride, elucidates its crystal structure, indicating the presence of intramolecular hydrogen bonding. This aspect is crucial in understanding the molecular conformation and potential interactions in biological systems or material sciences (Weber et al., 1995).
Hydrogen Bonds with Alkynes and Amides
Another study highlights the formation of hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners in crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. This demonstrates the compound's ability to engage in specific intermolecular interactions, which could be relevant in the design of molecular assemblies or materials with desired properties (Baillargeon et al., 2014).
Photoredox-Catalyzed Amination
Research on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate reveals a novel cascade pathway for synthesizing 3-aminochromones. This method provides a mild condition approach for constructing diverse amino pyrimidines, broadening the applicability of photocatalyzed protocols in organic synthesis and potentially drug discovery (Wang et al., 2022).
Site of Lithiation Control
The control of the site of lithiation in N-(pyridin-3-ylmethyl)pivalamide and related derivatives demonstrates the versatility of tert-butyl N-(pyridin-3-ylmethyl)carbamate in directing lithiation reactions. This capability is essential for the synthesis of substituted derivatives, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Smith et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIIMZDWRZXIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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